N-(3,4-DIMETHOXYBENZYL)(2-NAPHTHYL)METHANAMINE
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Overview
Description
N-(3,4-DIMETHOXYBENZYL)(2-NAPHTHYL)METHANAMINE is an organic compound that features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, attached to a naphthylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYBENZYL)(2-NAPHTHYL)METHANAMINE typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-naphthylmethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYBENZYL)(2-NAPHTHYL)METHANAMINE can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The benzyl and naphthyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3,4-DIMETHOXYBENZYL)(2-NAPHTHYL)METHANAMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYBENZYL)(2-NAPHTHYL)METHANAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,4-DIMETHOXYBENZYL)(2-NAPHTHYL)METHANAMINE include:
- N-(2,3-DIMETHOXYBENZYL)(4-METHOXY-1-NAPHTHYL)METHANAMINE
- N-(3,4-DIMETHOXYBENZYL)(4-METHOXY-1-NAPHTHYL)METHANAMINE
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of the benzyl and naphthyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-naphthalen-2-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-22-19-10-8-16(12-20(19)23-2)14-21-13-15-7-9-17-5-3-4-6-18(17)11-15/h3-12,21H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQVUKUFHZDBGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC3=CC=CC=C3C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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